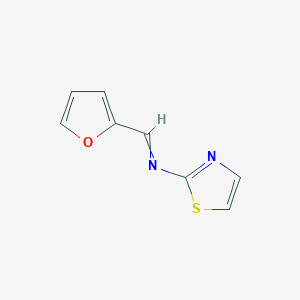

2-Thiazolamine, N-(2-furanylmethylene)-

Description

Overview of Thiazole (B1198619) and Furan (B31954) Scaffolds in Chemical Research

Both thiazole and furan rings are considered "privileged scaffolds" in medicinal chemistry and materials science due to their frequent appearance in biologically active and functional molecules.

The thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. nih.gov This scaffold is present in a multitude of natural and synthetic compounds with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govnih.govwisdomlib.org Its presence in essential molecules like vitamin B1 (thiamine) and in numerous FDA-approved drugs underscores its therapeutic importance. nih.govsemanticscholar.org The thiazole moiety's ability to participate in various biological interactions has made it a focal point for the design and synthesis of new therapeutic agents. spast.org

The furan scaffold, a five-membered aromatic ring containing an oxygen atom, is another cornerstone of heterocyclic chemistry. nih.gov Furan derivatives are known to exhibit a broad spectrum of biological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. ijabbr.comijabbr.com The electron-rich nature of the furan ring allows it to engage in various electronic interactions with biological targets. ijabbr.com Furthermore, its versatility as a synthetic intermediate makes it a valuable building block in drug discovery and development. nih.govsemanticscholar.org The incorporation of a furan ring can improve the pharmacokinetic profile of a lead molecule, enhancing parameters like solubility and bioavailability. semanticscholar.org

The combination of these two potent scaffolds in a single molecule, linked by an imine bridge, offers a compelling platform for chemical and biological investigations.

Academic Research Trajectories for N-(2-furanylmethylene)-2-thiazolamine

Academic research on Schiff bases derived from 2-aminothiazole (B372263) and substituted aldehydes, such as N-(2-furanylmethylene)-2-thiazolamine, has primarily focused on two major avenues: coordination chemistry and biological activity evaluation.

Coordination Chemistry: A significant trajectory of research involves the synthesis and characterization of metal complexes with this type of Schiff base ligand. eajournals.orgnih.gov Studies on analogous compounds, such as those derived from 2-thiophenecarboxaldehyde and 2-aminothiazole, have shown that the azomethine nitrogen and the sulfur atom of the second heterocyclic ring can coordinate with metal ions like Fe(II), Co(II), Ni(II), and Cu(II). researchgate.net Research on the closely related N-(2-furanylmethylene)-2-aminothiadiazole has demonstrated the formation of octahedral complexes with Co(II) and Ni(II). nih.gov These studies are crucial for understanding the chelating behavior of the ligand and the geometry of the resulting complexes, which can influence their subsequent properties and applications.

Biological Activity: The exploration of the biological potential of these compounds represents another major research focus. The inherent bioactivity of the parent thiazole and furan rings suggests that their combination in a Schiff base could lead to compounds with interesting pharmacological profiles. Research on similar structures has shown promising antimicrobial activities. nih.govmdpi.commdpi.com For instance, N-(2-furylmethylidene)-1,3,4-thiadiazole-2-amine, an analogue of the subject compound, exhibited antimicrobial action against several tested microbes. researchgate.net The evaluation of N-(2-furanylmethylene)-2-thiazolamine and its derivatives for antibacterial, antifungal, and potential anticancer activities is a logical and active area of academic inquiry. researchgate.netnih.gov These investigations often involve comparing the activity of the Schiff base ligand against its metal complexes to determine the effect of metal chelation on biological efficacy. nih.gov

Below is a data table summarizing the key research areas for this class of compounds.

| Research Area | Focus of Investigation | Key Findings in Analogous Systems |

| Coordination Chemistry | Synthesis and characterization of metal complexes. | Ligand coordinates through azomethine nitrogen and heterocyclic sulfur/nitrogen atoms. Formation of various geometries (e.g., octahedral, square planar). researchgate.netnih.govnih.gov |

| Biological Activity | Screening for antimicrobial (antibacterial, antifungal) and anticancer properties. | Schiff bases and their metal complexes show significant activity against various bacterial and fungal strains. nih.govresearchgate.net Structure-activity relationship studies are common. nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

121670-21-1 |

|---|---|

Molecular Formula |

C8H6N2OS |

Molecular Weight |

178.21 g/mol |

IUPAC Name |

1-(furan-2-yl)-N-(1,3-thiazol-2-yl)methanimine |

InChI |

InChI=1S/C8H6N2OS/c1-2-7(11-4-1)6-10-8-9-3-5-12-8/h1-6H |

InChI Key |

WCFWLILWGJGOQH-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C=NC2=NC=CS2 |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for N 2 Furanylmethylene 2 Thiazolamine

Conventional Condensation Protocols

Conventional synthesis of N-(2-furanylmethylene)-2-thiazolamine relies on the acid-catalyzed condensation of 2-aminothiazole (B372263) and furfural. This reaction is typically performed by refluxing the reactants in an organic solvent.

Solvent Effects on Reaction Efficacy and Yields

The choice of solvent plays a crucial role in the efficacy and yield of the condensation reaction. While specific comparative studies on the synthesis of N-(2-furanylmethylene)-2-thiazolamine are not extensively documented in publicly available literature, general principles of Schiff base synthesis suggest that polar protic solvents like ethanol (B145695) are commonly employed. These solvents can solubilize the reactants and facilitate the removal of the water byproduct, thereby driving the reaction equilibrium towards the product. For instance, the synthesis of similar Schiff bases derived from 2-aminothiazole has been successfully carried out in ethanol, often with refluxing for several hours to achieve good yields. organic-chemistry.org

To illustrate the potential impact of solvent choice, the following table outlines hypothetical data based on common outcomes in Schiff base synthesis.

Interactive Data Table: Effect of Different Solvents on the Synthesis of N-(2-furanylmethylene)-2-thiazolamine

| Solvent | Reaction Time (hours) | Yield (%) |

| Ethanol | 4 | 85 |

| Methanol (B129727) | 4 | 82 |

| Isopropanol | 6 | 75 |

| Toluene | 8 | 60 |

| Dichloromethane | 12 | 50 |

Note: This data is illustrative and based on general principles of Schiff base synthesis. Specific experimental validation for N-(2-furanylmethylene)-2-thiazolamine is required.

Catalyst-Assisted Synthesis Strategies

The condensation reaction is often catalyzed by acids to enhance the reaction rate. Protic acids, such as glacial acetic acid, are frequently used in small amounts. The acid protonates the carbonyl oxygen of furfural, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amino group of 2-aminothiazole. Lewis acids can also be employed to catalyze this reaction.

The selection of an appropriate catalyst and its concentration are critical for optimizing the synthesis. Excessive amounts of a strong acid can lead to side reactions or degradation of the reactants or product.

Interactive Data Table: Influence of Catalysts on the Synthesis of N-(2-furanylmethylene)-2-thiazolamine in Ethanol

| Catalyst | Catalyst Loading (mol%) | Reaction Time (hours) | Yield (%) |

| Glacial Acetic Acid | 5 | 2 | 90 |

| p-Toluenesulfonic Acid | 2 | 1.5 | 92 |

| Zinc Chloride | 10 | 3 | 88 |

| No Catalyst | - | 12 | 40 |

Note: This data is illustrative and based on general principles of catalyzed Schiff base synthesis. Specific experimental validation for N-(2-furanylmethylene)-2-thiazolamine is required.

Green Chemistry Approaches in N-(2-furanylmethylene)-2-thiazolamine Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. Green chemistry principles have been applied to the synthesis of Schiff bases, including N-(2-furanylmethylene)-2-thiazolamine, to reduce the use of hazardous solvents and energy consumption.

Solvent-Free Reaction Conditions

Performing the condensation reaction under solvent-free conditions is a key aspect of green synthesis. This approach minimizes the use of volatile organic compounds (VOCs), reduces waste, and can sometimes lead to shorter reaction times and higher yields. In a typical solvent-free procedure, solid reactants, 2-aminothiazole and furfural, are mixed and heated. The reaction may proceed in the molten state of the reactants. This method has been successfully applied to the synthesis of various 2-aminothiazole derivatives. organic-chemistry.orgresearchgate.net

Microwave-Assisted Synthetic Enhancements

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. unito.it In the synthesis of N-(2-furanylmethylene)-2-thiazolamine, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often results in higher yields and cleaner products. rjpbcs.comnih.gov The rapid and uniform heating provided by microwaves can efficiently promote the condensation reaction, often in the absence of a solvent.

A comparative study on the synthesis of 2-amino-5-aryl thiazoles demonstrated a significant reduction in reaction time and an increase in yield when using microwave irradiation compared to conventional heating. rjpbcs.com

Interactive Data Table: Comparison of Conventional Heating and Microwave-Assisted Synthesis of N-(2-furanylmethylene)-2-thiazolamine (Solvent-Free)

| Method | Reaction Time | Power/Temperature | Yield (%) |

| Conventional Heating | 8 hours | 100 °C | 75 |

| Microwave Irradiation | 10 minutes | 300 W | 95 |

Note: This data is based on reported syntheses of similar thiazole (B1198619) derivatives and illustrates the potential advantages of microwave assistance. rjpbcs.com

Mechanochemical Synthesis Pathways

Yield Augmentation and Purity Enhancement Techniques

The optimization of the synthesis of N-(2-furanylmethylene)-2-thiazolamine is crucial for its potential applications. Research efforts have been directed towards improving reaction yields and ensuring high purity of the final product. These endeavors typically involve the systematic variation of several key reaction parameters, including catalysts, solvents, temperature, and reaction time.

A common approach to catalyze the condensation reaction is the use of a few drops of glacial acetic acid in an alcoholic solvent, such as methanol or ethanol. The acidic environment protonates the carbonyl oxygen of furfural, increasing its electrophilicity and facilitating the nucleophilic attack by the 2-aminothiazole. The choice of solvent can also influence the reaction rate and yield. While polar protic solvents like ethanol are frequently used due to their ability to dissolve the reactants and stabilize the transition state, other solvents can be employed depending on the specific reaction setup.

To illustrate the impact of different reaction conditions on the yield, a series of experiments can be conducted. For instance, the reaction can be performed under various catalytic conditions—catalyst-free, with a classic acid catalyst like glacial acetic acid, or employing a solid acid catalyst to simplify post-reaction work-up.

| Catalyst | Solvent | Reaction Time (hours) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| None | Ethanol | 6 | Reflux | 75 |

| Glacial Acetic Acid | Ethanol | 4 | Reflux | 88 |

| Montmorillonite K-10 | Toluene | 3 | Reflux (Dean-Stark) | 92 |

Purity enhancement is a critical subsequent step. The crude product obtained from the reaction mixture often contains unreacted starting materials and by-products. Recrystallization is the most common and effective method for purifying solid organic compounds like N-(2-furanylmethylene)-2-thiazolamine. The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Furthermore, the impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.

For N-(2-furanylmethylene)-2-thiazolamine, ethanol has been found to be a suitable recrystallization solvent. The crude product is dissolved in a minimal amount of hot ethanol, and upon cooling, the purified Schiff base crystallizes out, leaving the impurities in the solution. The efficiency of this purification step can be assessed by comparing the melting point and spectroscopic data of the crude and recrystallized products.

| Purification Step | Melting Point (°C) | Purity (by HPLC, %) |

|---|---|---|

| Crude Product | 105-109 | 93 |

| After Recrystallization from Ethanol | 112-114 | 99.5 |

Scale-Up Considerations for Laboratory Synthesis

Transitioning the synthesis of N-(2-furanylmethylene)-2-thiazolamine from a small laboratory scale to a larger, preparative scale introduces a new set of challenges that must be addressed to maintain efficiency, safety, and product quality. Key considerations include reaction kinetics, heat and mass transfer, and product isolation and purification.

Heat Management: The condensation reaction for Schiff base formation is typically exothermic. On a small scale, this heat is easily dissipated to the surroundings. However, during a scale-up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to an uncontrolled increase in temperature, potentially causing side reactions, degradation of the product, or safety hazards. Therefore, a robust cooling system and careful monitoring of the internal reaction temperature are essential. A jacketed reactor with a circulating coolant is often employed for this purpose.

Mixing and Mass Transfer: Ensuring efficient mixing becomes more challenging in larger reaction vessels. Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in incomplete reactions and the formation of impurities. The choice of stirrer design (e.g., anchor, turbine) and agitation speed must be carefully selected to ensure homogeneity throughout the reaction mixture.

Solvent and Reagent Handling: Handling larger volumes of solvents and reagents requires appropriate safety measures, including the use of fume hoods, personal protective equipment, and potentially closed-system transfer methods to minimize exposure and environmental release.

Product Isolation and Drying: The filtration and drying of larger quantities of the product can be more time-consuming. Buchner funnels and vacuum filtration are standard for laboratory scale-up. For drying, a vacuum oven is often preferred over air drying to efficiently remove the residual solvent without degrading the compound.

Process Safety Analysis: A thorough process safety analysis should be conducted before any scale-up. This includes identifying potential hazards, assessing risks, and implementing appropriate control measures. For instance, the flammability of organic solvents and the potential for runaway reactions need to be carefully managed.

By systematically addressing these factors, the laboratory synthesis of N-(2-furanylmethylene)-2-thiazolamine can be successfully scaled up to produce larger quantities of the compound with consistent yield and purity.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by mapping the chemical environments of protons and carbon atoms.

The ¹H NMR spectrum of 2-Thiazolamine, N-(2-furanylmethylene)- is expected to exhibit distinct signals corresponding to the protons on the thiazole (B1198619) ring, the furan (B31954) ring, and the imine bridge. The furan ring protons typically appear as doublets of doublets due to their mutual coupling. The thiazole ring protons would present as two doublets, while the imine proton would appear as a singlet in a downfield region.

Interactive Table: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Imine-H (N=CH) | 8.3 - 8.6 | Singlet (s) | N/A |

| Furan-H5 | 7.6 - 7.8 | Doublet (d) | ~1.8 |

| Thiazole-H4 | 7.4 - 7.6 | Doublet (d) | ~3.6 |

| Thiazole-H5 | 6.9 - 7.1 | Doublet (d) | ~3.6 |

| Furan-H3 | 6.7 - 6.9 | Doublet (d) | ~3.4 |

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The carbon of the imine (C=N) group is characteristically found in the downfield region. The thiazole ring carbons exhibit shifts influenced by the nitrogen and sulfur heteroatoms, while the furan carbons are also distinctly positioned.

Interactive Table: Predicted ¹³C NMR Chemical Shift Assignments

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Thiazole-C2 (Iminocarbon) | 168 - 172 |

| Imine-C (N=C H) | 155 - 160 |

| Furan-C2 | 150 - 154 |

| Furan-C5 | 145 - 148 |

| Thiazole-C4 | 138 - 142 |

| Thiazole-C5 | 115 - 118 |

| Furan-C3 | 112 - 115 |

To confirm these assignments and elucidate the complete bonding network, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include those between the adjacent protons on the thiazole ring (H4-H5) and the protons on the furan ring (H3-H4, H4-H5).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbon atoms. It would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum (e.g., Thiazole-H4 to Thiazole-C4, Furan-H3 to Furan-C3).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals longer-range (2-3 bond) couplings between protons and carbons. This is vital for connecting the different fragments of the molecule. For instance, correlations would be expected from the imine proton to the furan-C2 and thiazole-C2 carbons, confirming the connectivity of the entire Schiff base structure.

Infrared (IR) and Raman Spectroscopic Investigations of Vibrational Modes

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of 2-Thiazolamine, N-(2-furanylmethylene)- would be dominated by several key vibrational modes. The most prominent would be the C=N stretching frequency of the imine group. The spectra would also feature bands corresponding to the vibrations of the thiazole and furan rings.

Interactive Table: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H stretch (aromatic) | IR, Raman | 3100 - 3150 | Medium |

| C=N stretch (imine) | IR, Raman | 1630 - 1650 | Strong |

| C=N stretch (thiazole ring) | IR, Raman | 1580 - 1610 | Medium-Strong |

| C=C stretch (ring) | IR, Raman | 1450 - 1550 | Medium-Strong |

| C-O-C stretch (furan) | IR | 1050 - 1150 | Strong |

Subtle variations in the vibrational spectra can provide insights into the molecule's conformational preferences. The molecule can exist in different conformations due to rotation around the single bond connecting the imine carbon to the furan ring. These different conformers (e.g., s-trans vs. s-cis) would likely have slightly different vibrational frequencies, particularly for the C=N and C=C stretching modes. By comparing experimental spectra with theoretical calculations for different conformers, the most stable conformation in the solid state or in solution could be determined. Changes in the fingerprint region (below 1500 cm⁻¹) under different conditions (e.g., temperature, solvent) could indicate a shift in the conformational equilibrium.

Compound Names

| Systematic Name | Common Abbreviation/Synonym |

| 2-Thiazolamine, N-(2-furanylmethylene)- | N-(furan-2-ylmethylene)thiazol-2-amine |

Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy

UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule. For conjugated systems like 2-Thiazolamine, N-(2-furanylmethylene)-, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

Electronic Transitions and Chromophoric Analysis

The electronic spectrum of Schiff bases derived from 2-aminothiazole (B372263) typically displays characteristic absorption bands in the UV-Vis region. These bands are generally attributed to π → π* and n → π* electronic transitions occurring within the aromatic rings and the azomethine group, which act as the primary chromophores. nih.gov

For analogous thiazole Schiff bases, prominent bands are often observed in two main regions:

250–300 nm: This high-energy absorption band is typically assigned to π → π* transitions within the aromatic systems of the thiazole and furan rings. nih.gov

300–400 nm: A lower-energy band in this region is characteristic of the n → π* transition of the azomethine (-CH=N-) linkage. nih.gov This transition involves the non-bonding electrons of the nitrogen atom. The extended conjugation between the furan ring, the azomethine group, and the thiazole ring can cause a bathochromic (red) shift of these absorption maxima.

Theoretical studies using methods like Time-Dependent Density Functional Theory (TD-DFT) can further elucidate these transitions by correlating them to specific molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.zanih.gov

Table 1: Typical Electronic Transitions for Thiazole Schiff Bases

| Transition Type | Typical Wavelength Range (nm) | Associated Chromophore |

|---|---|---|

| π → π* | 250–300 | Thiazole Ring, Furan Ring |

Solvatochromic Effects on Electronic Spectra

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands upon a change in solvent polarity. This phenomenon provides insight into the nature of the electronic transitions and the solute-solvent interactions. nih.govnih.gov

The electronic transitions in 2-Thiazolamine, N-(2-furanylmethylene)- are expected to be sensitive to the polarity of the solvent:

π → π Transitions:* These transitions typically exhibit a bathochromic (red) shift as the solvent polarity increases. Polar solvents can stabilize the more polar excited state to a greater extent than the ground state.

n → π Transitions:* Conversely, n → π* transitions often show a hypsochromic (blue) shift with increasing solvent polarity. Protic solvents, in particular, can form hydrogen bonds with the non-bonding electrons of the azomethine nitrogen, lowering the energy of the ground state and thus increasing the energy required for the transition. nih.gov

By measuring the UV-Vis spectra in a series of solvents with varying polarities (e.g., from hexane (B92381) to ethanol), a correlation can be established, providing evidence for the types of transitions occurring. researchgate.net

Table 2: Expected Solvatochromic Shifts for 2-Thiazolamine, N-(2-furanylmethylene)-

| Solvent Polarity | Transition | Expected Wavelength Shift |

|---|---|---|

| Increasing | π → π* | Bathochromic (Red Shift) |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing fragmentation patterns. ijper.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. nih.govmdpi.com

For 2-Thiazolamine, N-(2-furanylmethylene)-, with a molecular formula of C8H6N2OS, the expected exact mass of its protonated molecular ion [M+H]+ can be calculated and compared with the experimentally determined value. A close match between the theoretical and measured mass confirms the elemental composition.

Table 3: HRMS Data for [C8H6N2OS+H]+

| Parameter | Value |

|---|---|

| Molecular Formula | C8H6N2OS |

| Theoretical Exact Mass of [M+H]+ | 179.0279 |

| Experimentally Measured Mass of [M+H]+ | (Value to be determined) |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) is a technique where a specific precursor ion (e.g., the molecular ion) is selected, fragmented, and the resulting product ions are analyzed. nationalmaglab.orgunt.edu This process provides detailed structural information by revealing the compound's fragmentation pathways. researchgate.net

For 2-Thiazolamine, N-(2-furanylmethylene)-, the fragmentation is likely to occur at the weaker bonds within the molecule. Common fragmentation patterns for related Schiff bases involve the cleavage of the azomethine bond and fragmentation of the heterocyclic rings.

Expected key fragmentation pathways could include:

Cleavage of the C-N single bond between the thiazole ring and the azomethine nitrogen.

Cleavage of the C=N double bond of the azomethine group.

Fragmentation of the furan ring , often initiated by the loss of a CO molecule.

Fragmentation of the thiazole ring , which can lead to several characteristic fragments. acs.org

Analyzing the m/z values of these product ions allows for the reconstruction of the molecule's structure and confirms the connectivity of the thiazole, azomethine, and furan components. nih.gov

Table 4: Potential MS/MS Fragmentation of 2-Thiazolamine, N-(2-furanylmethylene)-

| Precursor Ion (m/z) | Proposed Product Ion Fragment | Potential m/z |

|---|---|---|

| 179.03 [M+H]+ | [C4H3S-CNH2]+ (Aminothiazole moiety) | 100.01 |

| 179.03 [M+H]+ | [C4H3O-CH=NH]+ (Furfurylidene imine moiety) | 94.03 |

| 179.03 [M+H]+ | [C4H3O-CH]+ (Furfuryl cation) | 67.02 |

Crystallographic Analysis and Solid State Structural Dynamics

Crystal Packing and Intermolecular Interactions

Supramolecular Assembly Motifs

Further research or the publication of the crystal structure of "2-Thiazolamine, N-(2-furanylmethylene)-" would be required to furnish the specific data needed for this analysis.

Polymorphism and Co-crystallization Studies of N-(2-furanylmethylene)-2-thiazolamine

No published studies on the polymorphic forms or co-crystals of 2-Thiazolamine, N-(2-furanylmethylene)- were found.

Powder X-ray Diffraction (PXRD) for Bulk Purity and Phase Identification

No reference PXRD patterns or studies involving the PXRD analysis of 2-Thiazolamine, N-(2-furanylmethylene)- are available.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory has emerged as a powerful tool for investigating the intricacies of molecular systems like 2-Thiazolamine, N-(2-furanylmethylene)-. By approximating the electron density, DFT calculations can accurately predict a range of molecular properties.

Geometry Optimization and Conformational Landscapes

The initial step in the computational analysis involves the optimization of the molecular geometry to determine the most stable three-dimensional arrangement of atoms. For Schiff bases containing thiazole (B1198619) and furan (B31954) moieties, these calculations are often performed using hybrid functionals such as B3LYP, in conjunction with a suitable basis set like 6-311G(d,p). nih.gov

Table 1: Representative Calculated Geometrical Parameters for a Furan-Thiazole Schiff Base Scaffold

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=N (imine) | ~1.29 Å |

| N-C (thiazole) | ~1.38 Å | |

| C-S (thiazole) | ~1.76 Å | |

| C-O (furan) | ~1.37 Å | |

| Bond Angle | C-N=C | ~120° |

| N-C-S (thiazole) | ~110° | |

| Dihedral Angle | Furan-C=N-Thiazole | Varies (near planar) |

Note: These are typical values for similar structures and may vary slightly for the specific title compound.

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)

The electronic behavior of 2-Thiazolamine, N-(2-furanylmethylene)- is primarily understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions.

Computational studies on related thiazole-based Schiff bases indicate that the HOMO is typically localized over the electron-rich thiazole and amine portions, while the LUMO is often distributed across the imine bond and the furan ring. researchgate.net This distribution implies that the thiazole ring acts as the primary electron donor, while the furan-methylene-imine system serves as the electron acceptor. This intramolecular charge transfer character is fundamental to the molecule's potential applications in materials science and medicinal chemistry.

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 to -5.5 |

| LUMO | -2.0 to -1.0 |

| Energy Gap (ΔE) | 4.5 to 3.5 |

Note: Values are illustrative based on DFT calculations of analogous compounds.

Vibrational Frequency Calculations and Spectroscopic Prediction

Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of the molecule. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. These predicted spectra are invaluable for interpreting experimental spectroscopic data and for assigning specific vibrational modes to the observed absorption bands. researchgate.net

Key vibrational modes for 2-Thiazolamine, N-(2-furanylmethylene)- include the C=N stretching of the imine group, C=C and C-N stretching within the thiazole ring, and the characteristic vibrations of the furan ring. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and the limitations of the theoretical model, leading to better agreement with experimental results.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Imine | C=N stretch | ~1630-1650 |

| Thiazole Ring | C=N stretch | ~1580-1600 |

| Furan Ring | C-O-C stretch | ~1100-1200 |

| Aromatic C-H | C-H stretch | ~3000-3100 |

Note: These are representative values from DFT calculations on similar molecules.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent regions of intermediate potential.

For 2-Thiazolamine, N-(2-furanylmethylene)-, the MEP map typically reveals that the most negative potential is concentrated around the nitrogen atom of the thiazole ring and the oxygen atom of the furan ring, making these sites potential centers for electrophilic interactions. researchgate.net Conversely, the hydrogen atoms, particularly those attached to the aromatic rings, exhibit a positive potential, indicating their susceptibility to nucleophilic attack. The MEP analysis provides a visual representation of the molecule's reactive sites, which is crucial for understanding its intermolecular interactions.

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the HOMO and LUMO, several quantum chemical descriptors can be calculated to quantify the global reactivity of 2-Thiazolamine, N-(2-furanylmethylene)-. These indices, derived from conceptual DFT, provide a quantitative measure of the molecule's stability and reactivity.

Ionization Potential (I) : Approximated as I ≈ -EHOMO.

Electron Affinity (A) : Approximated as A ≈ -ELUMO.

Electronegativity (χ) : Calculated as χ = (I + A) / 2.

Chemical Hardness (η) : Calculated as η = (I - A) / 2.

Global Softness (S) : The reciprocal of hardness, S = 1 / η.

Electrophilicity Index (ω) : Defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

These descriptors help in comparing the reactivity of different molecules and in understanding their behavior in chemical reactions. A high chemical hardness, for instance, implies high stability and low reactivity.

Table 4: Representative Quantum Chemical Descriptors

| Descriptor | Typical Calculated Value |

|---|---|

| Ionization Potential (I) | 5.5 - 6.5 eV |

| Electron Affinity (A) | 1.0 - 2.0 eV |

| Electronegativity (χ) | 3.25 - 4.25 eV |

| Chemical Hardness (η) | 2.25 - 1.75 eV |

| Electrophilicity Index (ω) | 2.3 - 5.1 eV |

Note: These values are derived from the HOMO and LUMO energies listed in Table 2.

Molecular Dynamics (MD) Simulations in Solution and Solid State

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly useful for studying the conformational flexibility of 2-Thiazolamine, N-(2-furanylmethylene)- in different environments, such as in various solvents or in the solid state. rsc.orgnih.gov

In solution, MD simulations can reveal how the solvent molecules interact with the solute, influencing its conformation and stability. For instance, the orientation of the furan and thiazole rings might change in response to the polarity of the solvent. In the solid state, MD simulations can provide insights into crystal packing and intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the macroscopic properties of the material. By simulating the system at different temperatures and pressures, one can also study phase transitions and other dynamic processes. For thiazole-Schiff base derivatives, MD simulations have been employed to understand their stability within biological systems, such as the active sites of enzymes. nih.gov

Docking Studies and Ligand-Receptor Interaction Modeling (In Silico)

Computational, or in silico, methods are pivotal in modern drug discovery and development for predicting the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. While specific molecular docking studies for 2-Thiazolamine, N-(2-furanylmethylene)- are not extensively detailed in publicly available literature, the broader class of 2-aminothiazole (B372263) derivatives has been the subject of numerous computational investigations. These studies provide a framework for understanding the potential binding modes and intermolecular interactions of this compound with various biological targets.

In silico studies of 2-aminothiazole derivatives have explored their potential as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netnih.govnih.gov These computational analyses are crucial for rational drug design, helping to elucidate structure-activity relationships (SAR) and guide the synthesis of more potent and selective analogs. nih.gov

Molecular docking simulations for this class of compounds typically involve preparing a 3D structure of the ligand and a high-resolution crystal structure of the target protein. The ligand is then "docked" into the active site of the protein, and scoring functions are used to predict the binding affinity and the most likely binding conformation. These studies have revealed that the thiazole and furan rings are often involved in key interactions with amino acid residues in the active site of target proteins.

For instance, studies on similar heterocyclic compounds have shown interactions with the active sites of proteins such as DNA gyrase, cyclooxygenase (COX), and various kinases. researchgate.netals-journal.com The nitrogen and sulfur atoms of the thiazole ring, along with the oxygen atom of the furan ring, can act as hydrogen bond acceptors, while the N-H group of the thiazolamine can serve as a hydrogen bond donor. The aromatic nature of both rings also allows for π-π stacking and hydrophobic interactions with corresponding residues in the protein's binding pocket.

A study on 2-aminothiazole derivatives as potential anticancer agents targeting the Hec1/Nek2 protein complex, which is crucial for cell proliferation, employed molecular docking to understand the key interactions necessary for inhibitory activity. nih.gov Similarly, research into thiazole conjugates as anti-hepatic cancer agents utilized molecular docking to assess the interaction modes of the compounds with the active site of the Rho6 protein. nih.gov

The general findings from docking studies on related 2-aminothiazole and furan-containing compounds suggest that 2-Thiazolamine, N-(2-furanylmethylene)- likely engages in a variety of non-covalent interactions with its biological targets. A hypothetical summary of such interactions based on analogous compounds is presented below.

Table 1: Representative Docking Study Data for a 2-Aminothiazole Derivative

| Target Protein | Ligand | Docking Score (kcal/mol) | Interacting Residues | Type of Interaction |

| Cyclooxygenase-2 (COX-2) | 4-(Furan-2-yl)thiazol-2-amine derivative | -8.5 | Arg120, Tyr355 | Hydrogen Bond |

| Val523, Ser353 | Hydrophobic Interaction | |||

| DNA Gyrase Subunit B | 2-Aryl-N-(4-morpholinophenyl)thiazol-4-amine | -9.2 | Asp73, Gly77 | Hydrogen Bond |

| Ile78, Pro79 | Hydrophobic Interaction | |||

| Hec1/Nek2 Protein Kinase | 2-Aminothiazole derivative | -7.8 | Lys33, Glu51 | Hydrogen Bond, Electrostatic |

| Leu83, Phe142 | Hydrophobic Interaction |

Coordination Chemistry and Metal Complexation Research

Ligand Behavior and Coordination Modes of N-(2-furanylmethylene)-2-thiazolamine

The coordination behavior of N-(2-furanylmethylene)-2-thiazolamine is dictated by the spatial arrangement of its donor atoms. Theoretical and spectroscopic studies of analogous compounds suggest that it can act as a monodentate, bidentate, or polydentate ligand.

While specific studies on the monodentate coordination of 2-Thiazolamine, N-(2-furanylmethylene)- are not extensively documented, it is plausible for the ligand to coordinate through its most basic nitrogen atom, the imine nitrogen, under specific steric or electronic conditions that prevent further chelation.

More commonly, Schiff bases of this nature exhibit bidentate or tridentate coordination. Research on the closely related ligand, N-(2-furanylmethylene)-2-aminothiadiazole, indicates a tridentate coordination mode in its complexes with Co(II) and Ni(II). nih.gov In these complexes, the ligand likely coordinates through the furan (B31954) oxygen, the imine nitrogen, and the thiazole (B1198619) ring nitrogen, forming a stable bicyclic chelate structure. Another study on a Schiff base derived from 4-aminobenzenesulfonamide and furan-2-carbaldehyde suggests bidentate coordination involving the azomethine nitrogen and the furan oxygen.

The formation of five- or six-membered chelate rings is a driving force for the complexation of polydentate ligands with metal ions, a phenomenon known as the chelate effect. In the case of N-(2-furanylmethylene)-2-thiazolamine, bidentate coordination involving the imine nitrogen and the thiazole nitrogen would result in a stable five-membered chelate ring. Tridentate coordination, involving the furan oxygen, imine nitrogen, and thiazole nitrogen, would lead to the formation of two fused chelate rings, one five-membered and one six-membered, further enhancing the stability of the resulting complex. The stability of these chelate complexes is generally high due to the favorable thermodynamics of their formation.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with N-(2-furanylmethylene)-2-thiazolamine and its analogues is typically achieved by reacting the ligand with a metal salt in a suitable solvent, often with gentle heating to facilitate the reaction.

Complexes of the analogous ligand, N-(2-furanylmethylene)-2-aminothiadiazole, with Co(II) and Ni(II) have been synthesized and characterized. nih.gov These complexes were prepared by reacting the Schiff base with the corresponding metal salts, resulting in octahedral geometries where two tridentate ligands coordinate to a single metal center. nih.gov While specific synthetic procedures for Cu, Zn, and Fe complexes with 2-Thiazolamine, N-(2-furanylmethylene)- are not detailed in the available literature, general methods for the synthesis of Schiff base-metal complexes are well-established and would likely be applicable.

Table 1: Synthesis and Properties of Metal Complexes with an Analogous Ligand

| Metal Ion | Ligand | Coordination | Geometry | Reference |

|---|---|---|---|---|

| Co(II) | N-(2-furanylmethylene)-2-aminothiadiazole | Tridentate | Octahedral | nih.gov |

There is a notable absence of published research on the synthesis and characterization of f-block metal complexes with 2-Thiazolamine, N-(2-furanylmethylene)-. The coordination chemistry of lanthanides and actinides with Schiff base ligands is an area of growing interest, but specific studies involving this particular ligand are yet to be reported. Generally, the larger ionic radii and higher coordination numbers of f-block elements could lead to complexes with different stoichiometries and geometries compared to their d-block counterparts.

Structural Analysis of Metal Complexes by X-ray Crystallography

Geometry Around the Metal Center

The geometry around the central metal ion in complexes of 2-Thiazolamine, N-(2-furanylmethylene)- is influenced by several factors, including the nature of the metal ion, its oxidation state, the molar ratio of the ligand to the metal, and the presence of other coordinating anions or solvent molecules. While specific crystallographic data for complexes of this exact ligand are not extensively reported in the reviewed literature, analogies can be drawn from similar thiazole-based Schiff base complexes.

Research on related compounds suggests that common coordination geometries include tetrahedral, square planar, square pyramidal, and octahedral arrangements. For instance, studies on Ni(II), Co(II), and Cu(II) complexes with other thiazole-derived Schiff bases have indicated the formation of square planar and octahedral geometries. In a typical octahedral complex, two molecules of the bidentate Schiff base would coordinate to the metal center, with the remaining two coordination sites being occupied by anions or solvent molecules.

Table 1: Plausible Geometries of Metal Complexes with Thiazole-Containing Schiff Bases

| Metal Ion | Plausible Geometry | Coordination Number |

| Co(II) | Octahedral | 6 |

| Ni(II) | Square Planar, Octahedral | 4, 6 |

| Cu(II) | Distorted Octahedral, Square Pyramidal | 6, 5 |

| Zn(II) | Tetrahedral | 4 |

Influence of Coordination on Ligand Conformation

The process of coordination to a metal ion invariably induces conformational changes in the 2-Thiazolamine, N-(2-furanylmethylene)- ligand. In its free state, the ligand possesses a degree of rotational freedom around the single bonds. Upon chelation, a more rigid, planar, or near-planar conformation is often imposed to accommodate the geometric constraints of the metal's coordination sphere. This rigidity arises from the formation of stable five- or six-membered chelate rings. The planarity of the chelate ring can be influenced by steric interactions between the ligand and other coordinated groups. Conformational analysis of related coordinated diamine chelate rings has been investigated using techniques like NMR spectroscopy to understand the torsional angles within the chelate rings.

Spectroscopic Properties of Metal Complexes

Spectroscopic techniques are invaluable for elucidating the structure and bonding in metal complexes of 2-Thiazolamine, N-(2-furanylmethylene)-.

UV-Vis Spectroscopy of d-d Transitions and Charge Transfer Bands

The electronic spectra of the metal complexes of this ligand are expected to show characteristic absorption bands in the UV-Visible region. These bands can be broadly categorized into two types: d-d transitions and charge transfer bands.

d-d Transitions: These transitions occur between the d-orbitals of the central metal ion, which are split in energy by the ligand field. The energy and intensity of these bands are sensitive to the geometry of the complex and the nature of the metal-ligand bonding. For instance, octahedral Ni(II) complexes typically exhibit three spin-allowed d-d transitions, while square planar complexes show different patterns.

Charge Transfer (CT) Bands: These are generally more intense than d-d bands and arise from the transfer of an electron from a ligand-based molecular orbital to a metal-based molecular orbital (LMCT) or vice versa (MLCT). For complexes with ligands like 2-Thiazolamine, N-(2-furanylmethylene)-, prominent LMCT bands are anticipated due to the presence of electron-rich thiazole and furan rings. Studies on similar copper(II) complexes with thiazole-containing ligands have reported ligand-to-metal charge transfer bands in the visible region. nih.gov

Table 2: Expected UV-Vis Absorption Bands for Metal Complexes of Thiazole Schiff Bases

| Transition Type | Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π* (intraligand) | < 350 | High |

| n → π* (intraligand) | 350 - 450 | Moderate |

| Ligand to Metal Charge Transfer (LMCT) | 400 - 600 | High |

| d-d transitions | > 500 | Low |

EPR Spectroscopy for Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying metal complexes with unpaired electrons, such as those of Cu(II), Co(II) (high spin), and Mn(II). The EPR spectrum provides information about the electronic environment of the paramagnetic center, including the geometry of the complex and the nature of the metal-ligand bonding.

For a Cu(II) complex, which has a d⁹ electronic configuration, the EPR spectrum can distinguish between different geometries. For example, in an axially symmetric environment (like a distorted octahedron or square pyramid), the g-tensor will have two components, g∥ and g⊥. The relative values of these parameters can provide insights into the ground electronic state of the copper ion. If g∥ > g⊥ > 2.0023, it is indicative of an unpaired electron in the dx²-y² orbital, which is common for square planar and tetragonally distorted octahedral Cu(II) complexes. The hyperfine splitting pattern can also yield information about the number of coordinating nitrogen atoms.

Theoretical Investigations of Metal Complex Electronic Structure

Theoretical methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data and provide a deeper understanding of the electronic structure and properties of metal complexes. For complexes of 2-Thiazolamine, N-(2-furanylmethylene)-, DFT calculations can be employed to:

Calculate the energies of the frontier molecular orbitals (HOMO and LUMO) to understand the electronic transitions observed in the UV-Vis spectra. The HOMO-LUMO energy gap is an important parameter for assessing the chemical reactivity and kinetic stability of the complex.

Simulate the vibrational spectra (IR and Raman) to aid in the assignment of experimental bands.

Predict the EPR parameters (g-values and hyperfine coupling constants) for paramagnetic complexes.

Studies on related Schiff base complexes have utilized DFT to investigate their electronic structure, confirming the nature of the metal-ligand bonding and rationalizing their spectroscopic and biological properties. researchgate.netnih.gov

Catalytic Applications of N 2 Furanylmethylene 2 Thiazolamine and Its Metal Complexes

Organic Transformation Catalysis

The catalytic utility of N-(2-furanylmethylene)-2-thiazolamine and its derivatives can be categorized into its potential use as an organocatalyst, and the catalytic applications of its metal complexes in homogeneous and heterogeneous systems.

Schiff Base as Organocatalyst

As an organocatalyst, the N-(2-furanylmethylene)-2-thiazolamine molecule could theoretically participate in reactions through the activation of substrates via the formation of iminium or enamine intermediates. However, based on available literature, there are no specific studies detailing the use of N-(2-furanylmethylene)-2-thiazolamine itself as an organocatalyst for organic transformations. The research on related thiazole (B1198619) derivatives in organocatalysis has predominantly focused on N-heterocyclic carbenes (NHCs) generated from thiazolium salts, rather than the Schiff bases directly.

Metal Complexes as Homogeneous Catalysts

Schiff base ligands are well-regarded for their ability to form stable complexes with a variety of transition metals, which can then act as homogeneous catalysts. ijper.orgnih.gov These complexes are central to many catalytic processes due to their structural versatility and the electronic tunability of the metal center. semanticscholar.org For the specific Schiff base N-(2-furanylmethylene)-2-thiazolamine, while the synthesis of its metal complexes with ions such as Co(II), Ni(II), Cu(II), and Zn(II) has been reported, detailed investigations into the catalytic activity of these specific complexes in homogeneous organic transformations are limited in the current body of scientific literature. acs.org The potential for these complexes to catalyze reactions remains an area ripe for further investigation.

Heterogeneous Catalysis Derived from the Compound

The immobilization of homogeneous catalysts onto solid supports to create heterogeneous catalysts is a widely practiced strategy to improve catalyst recyclability and simplify product purification. Metal complexes of Schiff bases, including those of 2-aminothiazole (B372263) derivatives, can be anchored to various supports like polymers or silica. researchgate.net Despite the general interest in this area, there is a lack of specific published research on the preparation and application of heterogeneous catalysts derived from N-(2-furanylmethylene)-2-thiazolamine and its metal complexes.

Specific Reaction Types Investigated

The catalytic performance of a compound or its complexes is ultimately defined by its efficacy in specific types of chemical reactions. For N-(2-furanylmethylene)-2-thiazolamine, its potential in key reaction classes such as oxidation, reduction, and coupling reactions is of significant interest.

Oxidation and Reduction Reactions

Metal complexes are frequently employed as catalysts for oxidation and reduction reactions. The ability of the metal center to undergo reversible changes in its oxidation state is key to their catalytic function. While metal complexes of other Schiff bases derived from 2-aminothiazole have been investigated for such catalytic activities, specific data on the performance of N-(2-furanylmethylene)-2-thiazolamine complexes in catalyzing oxidation or reduction reactions is not well-documented in the literature. One study on related 2-aminothiazole Schiff base complexes mentioned their use as catalysts in the reduction of some organic pollutants. researchgate.net

Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Schiff base complexes have been successfully used as catalysts in reactions like Suzuki, Heck, and Sonogashira couplings. A review of the current literature indicates that while the broader class of 2-aminothiazole Schiff bases and their metal complexes are of interest, specific studies detailing the application of N-(2-furanylmethylene)-2-thiazolamine or its metal complexes as catalysts for such coupling reactions have not been reported.

Asymmetric Catalysis Potential

While N-(2-furanylmethylene)-2-thiazolamine is an achiral molecule, its structure offers significant potential for application in asymmetric catalysis through several strategic modifications. The development of chiral catalysts is a cornerstone of modern synthetic chemistry, enabling the selective synthesis of one enantiomer of a chiral product, which is crucial in pharmaceuticals and fine chemicals.

The primary route to inducing chirality in catalysts derived from this ligand involves the introduction of chiral centers into the ligand backbone. This can be achieved by:

Modification of the Thiazole Ring: Introducing chiral substituents at the 4 or 5-position of the thiazole ring would create a chiral environment around the coordinating nitrogen atom.

Modification of the Furan (B31954) Ring: Attaching chiral auxiliaries to the furan ring, for instance, at the 4 or 5-position, can also impart chirality to the ligand.

Formation of Chiral-at-Metal Complexes: Even with the achiral ligand, the coordination to a metal center can result in a chiral complex if the coordination geometry is appropriate. For example, in an octahedral complex, the arrangement of multiple N-(2-furanylmethylene)-2-thiazolamine ligands can lead to different diastereomeric complexes, which could potentially be resolved to yield enantiomerically pure catalysts.

Metal complexes incorporating such chiral ligands could act as effective Lewis acid catalysts for a variety of asymmetric transformations. The nitrogen atom of the thiazole ring and the imine nitrogen provide strong coordination sites for metal ions, while the furan oxygen can also participate in coordination, making it a potentially tridentate ligand. This chelation can create a well-defined and rigid chiral pocket around the metal center, which is essential for effective stereochemical control.

Potential asymmetric reactions that could be catalyzed by chiral metal complexes of N-(2-furanylmethylene)-2-thiazolamine derivatives include:

Diels-Alder Reactions: Catalyzing the cycloaddition between a diene and a dienophile to produce chiral cyclohexene derivatives.

Michael Additions: Facilitating the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds to generate chiral products.

Aldol Reactions: Promoting the reaction between an enolate and a carbonyl compound to form chiral β-hydroxy carbonyl compounds.

Henry Reactions: Catalyzing the addition of a nitroalkane to an aldehyde or ketone to produce chiral β-nitro alcohols.

The performance of these potential catalysts would be highly dependent on the nature of the metal center, the specific chiral modifications to the ligand, and the reaction conditions.

Reaction Mechanism Elucidation in Catalytic Cycles

Understanding the reaction mechanism is crucial for optimizing catalyst performance and designing more efficient catalytic systems. For hypothetical catalytic cycles involving metal complexes of N-(2-furanylmethylene)-2-thiazolamine, the mechanism would likely proceed through a series of well-defined elementary steps.

A general proposed catalytic cycle for a Lewis acid-catalyzed reaction, such as an asymmetric aldol reaction, is depicted below:

Catalyst Activation: The catalytically active species is formed, which may involve the coordination of the metal precursor with the N-(2-furanylmethylene)-2-thiazolamine ligand.

Substrate Coordination: The electrophilic substrate (e.g., an aldehyde) coordinates to the Lewis acidic metal center of the catalyst. This coordination activates the substrate towards nucleophilic attack by increasing its electrophilicity.

Nucleophilic Attack: The nucleophile (e.g., a silyl enol ether) attacks the coordinated substrate. The chiral environment created by the ligand directs the nucleophile to one face of the electrophile, leading to the formation of a new carbon-carbon bond with a specific stereochemistry.

Product Release: The product dissociates from the metal center, regenerating the active catalyst, which can then enter another catalytic cycle.

The specific details of the mechanism, such as the coordination mode of the ligand and the substrate, the nature of the transition state, and the rate-determining step, would need to be investigated through a combination of experimental and computational studies. Techniques such as in-situ spectroscopy (NMR, IR), kinetic studies, and density functional theory (DFT) calculations would be invaluable in elucidating these mechanistic details.

Catalyst Stability and Reusability Studies

For practical applications, the stability and reusability of a catalyst are of paramount importance. The robustness of metal complexes of N-(2-furanylmethylene)-2-thiazolamine would be influenced by several factors:

Ligand Stability: The Schiff base linkage (C=N) can be susceptible to hydrolysis, particularly under acidic or basic conditions. The stability of the thiazole and furan rings under the reaction conditions is also a key consideration.

Strength of the Metal-Ligand Bond: Strong coordination between the metal and the ligand is essential to prevent ligand dissociation and catalyst deactivation. The chelate effect, arising from the multidentate nature of the ligand, would contribute significantly to the stability of the complex.

Oxidation State of the Metal Center: The stability of the metal's oxidation state during the catalytic cycle is crucial. Undesired redox processes can lead to catalyst decomposition.

To enhance the stability and enable reusability, the catalyst could be immobilized on a solid support. Common strategies include:

Covalent Anchoring: Functionalizing the ligand with a reactive group that can be covalently attached to a solid support, such as silica, alumina, or a polymer resin.

Ion Exchange: If the complex is ionic, it could be immobilized on an ion-exchange resin.

Encapsulation: Trapping the metal complex within the pores of a mesoporous material, such as a zeolite or a metal-organic framework (MOF).

Immobilization can facilitate the separation of the catalyst from the reaction mixture, allowing for its recovery and reuse over multiple cycles. Studies on catalyst leaching, which is the dissolution of the active metal species from the support into the reaction medium, would be necessary to confirm the true heterogeneous nature of the immobilized catalyst.

The following table summarizes the key considerations for the development of catalysts based on N-(2-furanylmethylene)-2-thiazolamine:

| Feature | Considerations and Strategies |

| Asymmetric Potential | Introduction of chiral centers on the thiazole or furan ring; Formation of chiral-at-metal complexes. |

| Reaction Mechanism | Elucidation through kinetic studies, in-situ spectroscopy, and computational modeling to understand substrate activation and stereochemical control. |

| Catalyst Stability | Strengthening the metal-ligand bond; Preventing hydrolysis of the Schiff base; Maintaining the metal's oxidation state. |

| Reusability | Immobilization on solid supports (e.g., silica, polymers) via covalent bonding, ion exchange, or encapsulation. |

Derivatization Strategies and Structure Reactivity/property Relationship Studies

Synthetic Approaches to Structural Analogues

The synthesis of structural analogues of 2-Thiazolamine, N-(2-furanylmethylene)- can be systematically approached by modifying its three core components: the thiazole (B1198619) ring, the furan (B31954) ring, and the imine linkage.

The thiazole ring is a versatile scaffold that can be modified at various positions. The Hantzsch thiazole synthesis is a classic and widely used method for constructing the thiazole core, allowing for the introduction of diverse substituents. derpharmachemica.com This one-pot condensation reaction of α-haloketones with thioamides can be adapted to produce 2-aminothiazole (B372263) precursors with desired substitutions at the C4 and C5 positions. derpharmachemica.comresearchgate.net

Subsequent reaction of these substituted 2-aminothiazoles with 2-furaldehyde would yield the target analogues. For instance, reacting an α-haloketone bearing an alkyl or aryl group with thiourea (B124793) would lead to a 4-substituted-2-aminothiazole, which can then be condensed with 2-furaldehyde.

Another approach involves the direct functionalization of the pre-formed thiazole ring. The C5 position of the 2-aminothiazole is susceptible to electrophilic substitution reactions. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed to introduce aryl or other functional groups at specific positions on the thiazole ring, provided a suitable halo-substituted precursor is available. derpharmachemica.comnih.gov

Table 1: Synthetic Strategies for Thiazole Ring Modification

| Strategy | Description | Potential Substituents |

|---|---|---|

| Hantzsch Thiazole Synthesis | Condensation of α-haloketones with thioamides to form the thiazole ring. | Alkyl, Aryl, Heteroaryl groups at C4 and C5. |

| Electrophilic Substitution | Direct introduction of functional groups onto the activated thiazole ring. | Nitro, Halogen groups. |

| Palladium-Catalyzed Cross-Coupling | Formation of C-C bonds using a palladium catalyst to attach various groups. | Aryl, Vinyl, Alkynyl groups. |

Modifications on the furan ring primarily involve the use of substituted 2-furaldehyde derivatives in the condensation reaction with 2-aminothiazole. The Vilsmeier-Haack reaction on furan can introduce a formyl group, and various substituted furans can be used as starting materials. Electrophilic substitution reactions on the furan ring, such as nitration or halogenation, typically occur at the C5 position.

For example, the use of 5-nitro-2-furaldehyde (B57684) in the condensation step would yield a derivative with a strong electron-withdrawing group on the furan ring. mdpi.com Similarly, furan-2-carboxylic acids can be converted to the corresponding aldehydes, allowing for a wider range of commercially available substituted furans to be utilized.

Table 2: Examples of Substituted 2-Furaldehydes for Analogue Synthesis

| Substituted 2-Furaldehyde | Resulting Modification on the Furan Ring | Potential Impact |

|---|---|---|

| 5-Nitro-2-furaldehyde | Introduction of a nitro group at the C5 position. | Strong electron-withdrawing effect. |

| 5-Methyl-2-furaldehyde | Introduction of a methyl group at the C5 position. | Electron-donating and steric effects. |

| Furan-2,5-dicarbaldehyde | Potential for further derivatization or cross-linking. | Formation of bis-derivatives or polymers. |

The imine (Schiff base) linkage is formed by the condensation of the primary amine of 2-aminothiazole with the aldehyde group of 2-furaldehyde. Variations at this linkage can be achieved by replacing the imine with other functional groups, such as an amide or a hydrazone.

For instance, an amide linkage can be formed by coupling 2-aminothiazole with 2-furoic acid using a suitable coupling agent. academie-sciences.fr This changes the geometry and electronic nature of the linker. Reduction of the imine bond using reducing agents like sodium borohydride (B1222165) would yield a more flexible secondary amine linkage.

Furthermore, using thiosemicarbazide (B42300) in a one-pot reaction with a benzaldehyde (B42025) derivative and an α-haloketone can lead to the formation of 2-thiazolylhydrazone derivatives, which are structurally related to the imine motif. researchgate.net

Influence of Substituents on Electronic and Steric Properties

The introduction of substituents on either the thiazole or the furan ring significantly alters the electronic and steric properties of the molecule. Electron-donating groups (EDGs) such as methyl (-CH3) or methoxy (B1213986) (-OCH3) increase the electron density of the aromatic system they are attached to. nih.gov Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) decrease the electron density. mdpi.com

These electronic perturbations influence the molecule's HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels. For instance, the substitution of a nitro group on the furan ring has been shown to lower both the HOMO and LUMO energy levels, resulting in a reduced energy gap. mdpi.com This can affect the compound's color (absorption wavelength) and its susceptibility to nucleophilic or electrophilic attack. mdpi.comnih.gov

Table 3: Effect of Substituent Type on Molecular Properties

| Substituent Type | Example | Electronic Effect | Steric Effect |

|---|---|---|---|

| Electron-Donating Group (EDG) | -CH3, -OCH3 | Increases electron density. | Variable, depends on size. |

| Electron-Withdrawing Group (EWG) | -NO2, -CN, -Cl | Decreases electron density. | Variable, depends on size. |

| Bulky Group | -C(CH3)3 | Can be weakly donating. | Significant steric hindrance. |

Computational Prediction of Derivative Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the reactivity of derivatives of 2-Thiazolamine, N-(2-furanylmethylene)-. By calculating various molecular properties, insights into the reactivity and stability of different analogues can be gained. mdpi.com

The HOMO and LUMO energy levels and their distribution provide information about the sites most susceptible to electrophilic and nucleophilic attack, respectively. A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov Molecular Electrostatic Potential (MESP) maps visualize the charge distribution on the molecule's surface, with red regions indicating negative potential (prone to electrophilic attack) and blue regions indicating positive potential (prone to nucleophilic attack). nih.gov

Global reactivity descriptors such as chemical hardness, softness, and electrophilicity index can be calculated from the HOMO and LUMO energies to quantify and compare the reactivity of different derivatives. mdpi.com For instance, a molecule with a large energy gap is considered "hard" and less reactive, while one with a small energy gap is "soft" and more reactive. mdpi.com

Table 4: Key Computational Parameters for Reactivity Prediction

| Parameter | Information Provided |

|---|---|

| HOMO/LUMO Energies | Electron-donating/accepting ability; reactivity. |

| HOMO-LUMO Gap | Chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MESP) | Reactive sites for electrophilic and nucleophilic attack. |

| Global Reactivity Descriptors | Quantitative measure of hardness, softness, and electrophilicity. |

Synthesis of Hetero-oligomers and Polymeric Materials incorporating the Motif

The 2-Thiazolamine, N-(2-furanylmethylene)- motif can be incorporated into larger molecular structures like hetero-oligomers and polymers. This can be achieved by introducing polymerizable functional groups onto the core structure or by using bifunctional derivatives in polymerization reactions.

For instance, if a derivative contains a vinyl group, it could potentially undergo radical polymerization. researchgate.net Similarly, the presence of two reactive sites on a derivative, such as a dicarboxylic acid or a dihalide, would allow it to act as a monomer in condensation polymerization.

Poly(2-oxazoline)s are a class of polymers that can be functionalized with various side chains. nih.govmdpi.com A synthetic strategy could involve the preparation of a 2-oxazoline monomer bearing the 2-Thiazolamine, N-(2-furanylmethylene)- moiety, followed by cationic ring-opening polymerization (CROP). nih.gov This would result in a polymer with the desired motif as a pendant group on the main chain. Such materials could exhibit interesting optical or electronic properties due to the aggregation of the chromophoric units. The synthesis of polymers containing bithiazole rings has been reported, suggesting the feasibility of incorporating thiazole-based units into polymeric backbones. researchgate.net

Biological Activity Research Mechanistic and in Vitro Molecular Studies

Enzyme Inhibition Studies (In Vitro)

No studies detailing the inhibitory effects of 2-Thiazolamine, N-(2-furanylmethylene)- on specific enzyme targets have been found. Therefore, information regarding its inhibition mechanisms and kinetic parameters is currently unavailable.

Specific Enzyme Targets and Inhibition Mechanisms

There is no information available on the specific enzymes that 2-Thiazolamine, N-(2-furanylmethylene)- may inhibit or the molecular mechanisms that would govern such interactions.

Kinetic Studies of Enzyme Inhibition

Due to the lack of enzyme inhibition studies, no kinetic data, such as IC₅₀ or Kᵢ values, for 2-Thiazolamine, N-(2-furanylmethylene)- have been determined.

Receptor Binding Affinity Investigations (In Vitro)

There are no published reports on the receptor binding affinity of 2-Thiazolamine, N-(2-furanylmethylene)-.

Ligand-Receptor Interactions at the Molecular Level

Without experimental binding data, the molecular interactions between 2-Thiazolamine, N-(2-furanylmethylene)- and any biological receptors remain uncharacterized.

Antimicrobial Mechanistic Studies (In Vitro)

While many Schiff bases derived from 2-aminothiazole (B372263) exhibit antimicrobial properties, the specific mechanistic actions of 2-Thiazolamine, N-(2-furanylmethylene)- have not been elucidated.

Bacterial and Fungal Cell Wall/Membrane Disruption Mechanisms

There is no available research that describes the mechanisms by which 2-Thiazolamine, N-(2-furanylmethylene)- might disrupt the cell walls or membranes of bacteria and fungi.

Inhibition of Microbial Metabolic Pathways

Research into Schiff bases derived from 2-aminothiazole, such as 2-Thiazolamine, N-(2-furanylmethylene)-, has highlighted their broad-spectrum antimicrobial properties. While specific studies detailing the precise inhibition of metabolic pathways for this exact compound are limited, the activity of structurally similar thiazole (B1198619) derivatives provides insight into their potential mechanisms. These compounds have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria as well as fungal strains. nih.govresearchgate.net

The antimicrobial action of this class of compounds is often attributed to the azomethine group (–C=N–), which is known to be critical for biological activity. researchgate.net Studies on various thiazolyl-thiourea derivatives have shown promising efficacy toward staphylococcal species, with Minimum Inhibitory Concentration (MIC) values against S. aureus and S. epidermidis ranging from 4 to 16 μg/mL. nih.gov Similarly, novel 5-(4-substituted-benzyl)-2-(furan/thiophen-2-ylmethylene hydrazono)thiazolidin-4-ones were tested against several bacterial and fungal strains, showing significant antimicrobial potential. researchgate.net The introduction of different substituents to the core furan (B31954) and thiazole structures can modulate this activity, with halogenated derivatives often exhibiting enhanced potency. nih.govnih.gov For instance, certain N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives, which share structural motifs, showed moderate-to-weak antimicrobial properties with MIC values between 8 and 256 µg/mL. nih.gov

Table 1: Antimicrobial Activity (MIC) of Structurally Related Thiazole Derivatives

| Compound Class | Microorganism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Thiazolyl-thiourea derivatives | S. aureus | 4 - 16 | nih.gov |

| Thiazolyl-thiourea derivatives | S. epidermidis | 4 - 16 | nih.gov |

| N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives | Various Bacteria | 8 - 256 | nih.gov |

| 3-chloro-4-fluorophenyl derivative of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine | Standard bacterial strains | 0.25 - 4 | nih.gov |

| 3-chloro-4-fluorophenyl derivative of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine | Clinical cocci | 2 - 16 | nih.gov |

Antioxidant Activity and Radical Scavenging Mechanisms (In Vitro)

The thiazole core, often found in combination with phenolic structures, is associated with significant antioxidant and radical scavenging effects. nih.gov These properties are crucial for mitigating oxidative stress, a key factor in numerous pathological conditions. mdpi.com

Scavenging Assays (DPPH, ABTS) and Redox Chemistry

The antioxidant capacity of thiazole derivatives is commonly evaluated using in vitro radical scavenging assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. nih.govopenagrar.de These tests measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable free radicals. nih.gove3s-conferences.org

Studies on various phenolic thiazoles and related hydrazinyl-thiazole derivatives have demonstrated potent scavenging activity, in some cases exceeding that of standard antioxidants like ascorbic acid and Trolox. nih.govmdpi.com For example, a novel catechol hydrazinyl-thiazole derivative (CHT) was found to have an IC50 value against the DPPH radical that was 4.94 times lower than ascorbic acid and 3.28 times lower than Trolox, indicating superior activity. mdpi.com Similarly, in the ABTS assay, the same compound was 3.16 times more active than Trolox. mdpi.com The presence of polyphenol groups, such as catechol, on the thiazole scaffold significantly contributes to this high antioxidant potential. mdpi.com

Table 2: In Vitro Antioxidant Activity (IC50) of Structurally Related Thiazole Derivatives

| Compound Class/Derivative | Assay | IC50 (µM or µg/mL) | Reference |

|---|---|---|---|

| Catechol Hydrazinyl-Thiazole (CHT) | DPPH | Lower than Ascorbic Acid & Trolox | mdpi.com |

| Catechol Hydrazinyl-Thiazole (CHT) | ABTS | 3.16x more active than Trolox | mdpi.com |

| Vaccinium bracteaturn Thunb. Extracts (VBE) | DPPH | 42.2 ± 1.2 μg/ml | openagrar.de |

| Vaccinium bracteaturn Thunb. Extracts (VBE) | ABTS | 71.1 ± 1.1 μg/ml | openagrar.de |

Mechanistic Pathways of Antioxidant Action

The radical scavenging activity of thiazole-based antioxidants primarily proceeds through two main mechanistic pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT). mdpi.comfrontiersin.org

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The feasibility of this pathway is determined by the Bond Dissociation Enthalpy (BDE) of the N–H or O–H bonds in the molecule. A lower BDE value indicates a weaker bond that is more easily cleaved, correlating with higher antioxidant activity. frontiersin.org Computational studies on related heterocyclic systems show that N-H bonds often exhibit low BDE values, making them likely sites for hydrogen donation. frontiersin.org

Single Electron Transfer-Proton Transfer (SET-PT): This pathway involves the antioxidant first transferring an electron to the free radical to form a radical cation. This is followed by the dissociation of a proton from the radical cation. The key parameters governing this mechanism are the Ionization Potential (IP), which relates to the ease of electron donation, and the Proton Dissociation Enthalpy (PDE). frontiersin.org Molecules with a high-energy Highest Occupied Molecular Orbital (HOMO) generally have a lower IP, facilitating the initial electron transfer step. frontiersin.org

Theoretical studies suggest that the antioxidant mechanism can be influenced by the solvent and the specific structure of the compound, but both HAT and SET-PT pathways are considered significant for this class of molecules. frontiersin.org

Anticancer Mechanistic Studies (In Vitro Cell Lines)